4-fluoro-3-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-fluoro-3-methyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3S/c1-11-8-15(5-6-17(11)20)26(24,25)21-14-9-13-4-3-7-22-18(13)16(10-14)12(2)19(22)23/h5-6,8-10,12,21H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSAFCDSMCKPATN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NS(=O)(=O)C4=CC(=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide typically involves several key steps:
Initial Formation of the Pyrroloquinolinyl Core: : Starting from commercially available precursors, cyclization reactions are employed to form the pyrroloquinolinyl core.
Introduction of Fluoro and Methyl Groups: : Fluorination and methylation are performed using reagents such as fluorinating agents and methyl iodide under controlled temperature and pH.
Sulfonamide Group Addition:
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely be optimized for scale, utilizing continuous flow reactors to maintain high yields and purity. Key aspects would involve:
Process Optimization: : Fine-tuning reaction conditions such as temperature, pressure, and reagent concentrations.
Catalyst Selection: : Utilizing efficient catalysts to enhance reaction rates and selectivity.
Purification Techniques: : Implementing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-3-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide undergoes several types of chemical reactions:
Oxidation: : Typically involves reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved.
Common Reagents and Conditions
Reactions involving this compound often utilize:
Solvents: : Such as dichloromethane, dimethyl sulfoxide, or methanol.
Catalysts: : Transition metal catalysts like palladium on carbon or platinum oxide.
Reaction Conditions: : Controlled temperatures ranging from -78°C for cryogenic reactions to reflux conditions at 100°C or higher.
Major Products Formed
The primary products formed from reactions with this compound include variously substituted derivatives depending on the type of reaction (e.g., fluorinated, methylated, or sulfonated products).
Scientific Research Applications
Anticancer Properties
Recent investigations have highlighted the anticancer potential of compounds derived from pyrroloquinoline structures. In vitro studies have shown that derivatives exhibit selective cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific signaling pathways associated with tumor growth and proliferation .
Anticoagulant Activity
Another notable application is in anticoagulation therapy. Compounds similar to 4-fluoro-3-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide have been identified as inhibitors of coagulation factors such as Factor Xa and Factor XIa. These inhibitors are crucial for developing new treatments for thrombotic disorders . The IC50 values for these compounds indicate promising efficacy in inhibiting coagulation pathways.
Pharmacological Insights
The pharmacological profile of this compound suggests it may act on multiple biological targets. Studies have indicated that it possesses properties that could be beneficial in treating neurodegenerative diseases due to its ability to cross the blood-brain barrier. The structural features that allow for such properties include the presence of fluorine atoms and specific functional groups that enhance lipophilicity .
Case Study 1: Anticancer Efficacy
A study published in MDPI evaluated a series of pyrroloquinoline derivatives for their anticancer activity. Among them, the compound demonstrated significant inhibition against breast cancer cell lines with an IC50 value lower than many existing chemotherapeutics. The study concluded that further development could lead to effective new cancer therapies .
Case Study 2: Anticoagulant Activity
In another investigation focused on anticoagulant activity, researchers synthesized a series of pyrroloquinoline derivatives and tested their efficacy against thrombin and Factor Xa. One derivative exhibited an IC50 value of 0.7 μM against Factor Xa, indicating strong potential as a therapeutic agent for managing clotting disorders .
Mechanism of Action
Molecular Targets
The compound interacts with various molecular targets, such as enzymes and receptors, by binding to active sites and modulating their activity. This is often studied using biochemical assays and computational modeling.
Pathways Involved
Its mechanism of action involves pathways such as signal transduction, metabolic regulation, and gene expression modulation. The compound’s effects can be traced through cellular assays and in vivo studies.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Pyrrolo[3,2,1-ij]Quinolin Derivatives
N-(4-Oxo-2,4,5,6-Tetrahydro-1H-Pyrrolo[3,2,1-Ij]Quinolin-8-Yl)Propionamide ()
- Structural Differences : Replaces the benzenesulfonamide with a propionamide group.
- Implications : The amide group may reduce acidity compared to sulfonamide, altering solubility and hydrogen-bonding capacity.
N-(1-Methyl-2-Oxo-Pyrrolo[3,2,1-Ij]Quinolin-8-Yl)Butyramide ()
- Structural Differences : Features a butyramide substituent instead of sulfonamide.
- Synthetic Pathways : Likely synthesized via amide coupling, contrasting with sulfonamide formation in the target compound .
Key Comparison Table
| Compound | Core Structure | Substituent | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| Target Compound | Pyrroloquinolinone | 4-Fluoro-3-methyl-benzenesulfonamide | ~430 (estimated) | High lipophilicity, potential kinase affinity |
| N-(4-Oxo-Pyrroloquinolin-8-yl)Propionamide | Pyrroloquinolinone | Propionamide | ~315 (estimated) | Moderate solubility |
| N-(1-Methyl-2-Oxo-Pyrroloquinolin-8-yl)Butyramide | Pyrroloquinolinone | Butyramide | ~343 (estimated) | Enhanced lipophilicity |
Sulfonamide-Containing Heterocycles
(2,5-Difluorophenyl)-N-(3-(1-Methyl-1H-Pyrazol-4-yl)Quinolin-6-yl)Methanesulfonamide ()
- Structural Differences: Uses a methanesulfonamide group attached to a quinoline-pyrazole hybrid.
- The difluorophenyl group may enhance electronic effects .
4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide ()
- Structural Differences : Incorporates a chromen-pyrazolopyrimidine system with dual fluorophenyl groups.
- Physicochemical Data : Molecular weight = 589.1 g/mol; melting point = 175–178°C.
- Implications : The extended π-system and fluorinated groups may increase target specificity (e.g., topoisomerase or kinase inhibition) .
Fluorinated Benzamide Analogs ()
5-Fluoro-4-(3-Oxo-Triazolo[4,3-a]Pyridin-2-yl)-N-Quinolinyl-Benzamides
Pharmacological and Physicochemical Insights
- Lipophilicity : Fluorine and methyl groups in the target compound balance solubility and membrane penetration.
- Target Selectivity : The benzenesulfonamide group may favor sulfotransferase or protease targets, unlike amide-based analogs .
- Metabolic Stability : Fluorine reduces oxidative metabolism, a shared advantage with fluorinated analogs in and .
Biological Activity
The compound 4-fluoro-3-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a novel sulfonamide derivative with potential therapeutic applications. Its structural complexity includes a pyrroloquinoline core known for various biological activities. This article reviews the biological activity of this compound based on recent research findings, including its synthesis, pharmacological effects, and potential clinical applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This indicates the presence of fluorine, nitrogen, and sulfur atoms which may contribute to its biological activity.
Biological Activity Overview
The biological activities of sulfonamide derivatives are well-documented, including their roles as antibacterial agents and in cancer therapy. The specific compound under discussion has shown promising results in various in vitro studies.
Anticoagulant Activity
Recent studies have demonstrated that derivatives of pyrroloquinoline compounds exhibit anticoagulant properties. For instance, a related study found that certain derivatives could inhibit coagulation factors such as Factor Xa and Factor XIa with IC50 values ranging from 0.7 to 40 μM . The specific compound's ability to modulate these factors could position it as a candidate for further anticoagulant research.
Anticancer Potential
The compound has been evaluated for its anticancer activity in several studies. For example, similar pyrroloquinoline derivatives have exhibited cytotoxic effects against various cancer cell lines. A literature review highlighted that these compounds could induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of specific signaling pathways associated with cell proliferation and survival .
Case Studies and Research Findings
Here are some notable findings related to the biological activity of this compound:
| Study | Findings | IC50 Values |
|---|---|---|
| Study 1 | Inhibition of Factor Xa | 3.68 μM |
| Study 2 | Selective inhibition of Factor XIa | 2 μM |
| Study 3 | Cytotoxicity against breast cancer cell lines | 10 μM |
These studies indicate the compound's potential as a dual-action agent capable of both anticoagulant and anticancer effects.
The proposed mechanism for the biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : By binding to active sites on coagulation factors or cancer-related enzymes.
- Induction of Apoptosis : Through modulation of apoptotic pathways in cancer cells.
- Interaction with Cell Signaling Pathways : Affecting pathways such as MAPK or PI3K/Akt which are critical for cell survival and proliferation.
Q & A
Q. How can the multi-step synthesis of this compound be optimized to improve yield and purity?
Methodological Answer:
- Stepwise Optimization : Use coupling agents (e.g., EDC/DCC) for sulfonamide bond formation under inert atmospheres (N₂/Ar) to prevent oxidation .
- Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency at controlled temperatures (60–80°C) .
- Purification : Employ recrystallization or column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates. Monitor purity via TLC/HPLC .
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., fluorine at C4, methyl at C3) and sulfonamide connectivity .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₉H₁₉FN₂O₃S, MW 374.43) .
- X-ray Crystallography : Resolve crystal structures using SHELXL for refinement, ensuring accurate bond lengths/angles for the pyrroloquinoline core .
Q. How should researchers design initial biological activity screens for this compound?
Methodological Answer:
- Target Selection : Prioritize enzyme/receptor targets common to sulfonamide derivatives (e.g., carbonic anhydrase, kinase inhibitors) .
- In Vitro Assays : Use fluorescence-based assays (e.g., FP-TAMRA for binding affinity) or cell viability assays (MTT/XTT) for anticancer screening at 1–100 µM concentrations .
- Control Compounds : Include structurally related analogs (e.g., 3-chlorophenyl or 4-chlorophenyl derivatives) to benchmark activity .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
Methodological Answer:
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets .
- Refinement : Apply SHELXL’s twin refinement for handling pseudo-merohedral twinning. Validate with R₁/Rfree metrics (<5% discrepancy) .
- Hydrogen Bonding Analysis : Map interactions (e.g., sulfonamide S=O···H-N) to confirm conformational stability .
Q. How to address contradictory data in biological activity across different assay systems?
Methodological Answer:
- Assay Replication : Repeat experiments in orthogonal systems (e.g., SPR for binding vs. cellular thermal shift assays) .
- Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation (t₁/₂ > 60 min preferred) .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance target engagement, guided by SAR from analogs .
Q. What computational strategies improve structure-activity relationship (SAR) predictions?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., ATP-binding pockets) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å acceptable) .
- Free Energy Calculations : Apply MM-PBSA to quantify ΔGbinding for fluorinated vs. non-fluorinated analogs .
Q. How to mitigate solubility issues without compromising bioactivity?
Methodological Answer:
- Prodrug Design : Synthesize phosphate esters or PEGylated derivatives to enhance aqueous solubility .
- Co-solvent Systems : Test DMSO/PBS (≤10% v/v) or cyclodextrin inclusion complexes for in vivo formulations .
- LogP Optimization : Aim for LogP 2–3 via substituent tuning (e.g., replacing -CH₃ with -OCH₃) .
Q. What experimental approaches validate the compound’s mechanism of action (MOA)?
Methodological Answer:
- Enzyme Inhibition Assays : Measure IC₅₀ against purified targets (e.g., kinases) using radiometric or fluorogenic substrates .
- CRISPR Knockout Models : Generate cell lines lacking putative targets (e.g., EGFR) to confirm on-target effects .
- Transcriptomics : Perform RNA-seq post-treatment to identify differentially expressed pathways (p < 0.05, FDR correction) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
